

Spectroscopic Deep Dive: A Comparative Guide to Novel 1-Benzylpyrrolidine Derivatives

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Compound of Interest

Compound Name: **1-Benzylpyrrolidine**

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For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the spectroscopic and analytical characteristics of novel **1-benzylpyrrolidine** derivatives. This class of compounds is of significant interest due to its diverse biological activities, including nootropic and neuroprotective effects.

This publication presents a comparative analysis of three distinct classes of novel **1-benzylpyrrolidine** derivatives, summarizing their spectroscopic data in easily digestible tables. Detailed experimental protocols for their synthesis and characterization are also provided to support reproducibility and further investigation.

Comparative Spectroscopic Data

The following tables provide a side-by-side comparison of the key spectroscopic data for representative compounds from three classes of **1-benzylpyrrolidine** derivatives: 4-(aminomethyl)-1-benzylpyrrolidin-2-ones, N-benzyl-3-pyrrolidinols, and N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound Class	Representative Compound	Pyrrolidine Ring Protons	Benzyl Protons (CH ₂)	Aromatic Protons	Other Key Protons
4- 4- (aminomethyl)-1- benzylpyrrolid in-2-ones	4- (Aminomethyl)-1-[(2- chlorophenyl methyl]pyrroli din-2-one hydrochloride				
N-benzyl-3- pyrrolidinols	(\pm)-syn-1- Benzyl-5-(4- methoxyphen yl)pyrrolidin- 3-ol	\sim 2.0-3.5 (m)	\sim 4.5 (s)	\sim 7.2-7.4 (m)	\sim 8.3 (br s, NH ₃ ⁺)[1]
N-benzyl-2- (5-substituted 1,3,4- oxadiazolyl) pyrrolidines	(S)-2-(1- Benzylpyrroli din-2-yl)-5- phenyl-1,3,4- oxadiazole	\sim 1.9-3.5 (m)	3.26 (d), 3.98 (d)	\sim 6.9-7.4 (m)	3.88 (s, OCH ₃), 4.46- 4.49 (m, CHOH)[2]
		\sim 1.8-3.3 (m)	3.63 (s)	\sim 7.1-7.8 (m)	4.28-4.33 (dd, CH- Oxadiazole) [3]

Table 2: ¹³C NMR Spectroscopic Data (δ , ppm)

Compound Class	Representative Compound	Pyrrolidine Ring Carbons	Benzyl Carbon (CH ₂)	Aromatic Carbons	Other Key Carbons
4-(aminomethyl)-1-benzylpyrrolidin-2-ones	Not explicitly provided in search results.	-	-	-	-
N-benzyl-3-pyrrolidinols	(3R, 5S)-1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-yl acetate	40.8, 55.4, 57.9, 59.2, 72.8	60.5	110.3, 126.8, 127.0, 127.7, 128.2, 128.6, 130.0, 139.0, 157.5	21.2 (CH ₃), 171.1 (C=O) [2]
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines	(S)-N-Benzyl-proline	22.6, 28.4, 54.0, 66.2	57.5	128.0-133.0	171.0 (COOH)[3]

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound Class	Representative Compound	Key Absorption Bands
4-(aminomethyl)-1-benzylpyrrolidin-2-ones	Not explicitly provided in search results.	-
N-benzyl-3-pyrrolidinols	(±)-anti-1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol	3374 (O-H), 1029 (C-O), 762, 701 (Ar-H)[4]
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines	General characterization	~1600-1650 (C=N), ~1500-1550 (C=C), ~1020-1070 (C-O-C)

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Class	Representative Compound	Molecular Ion $[M+H]^+$ or $[M]^+$	Key Fragment Ions
4-(aminomethyl)-1-benzylpyrrolidin-2-ones	4-(Aminomethyl)-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one	239.0[1]	-
N-benzyl-3-pyrrolidinols	(R)-(+)-1-Benzyl-3-pyrrolidinol	177[5]	91 (tropylium ion), 42[5]
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines	(S)-2-(1-Benzylpyrrolidin-2-yl)-5-(p-aminophenyl)-1,3,4-oxadiazole	388[6]	228, 160[6]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of these novel **1-benzylpyrrolidine** derivatives are crucial for comparative evaluation and further research.

Synthesis Protocols

1. Synthesis of 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one Analogs (General Procedure):[1]

This synthesis involves a multi-step process starting from the reaction of itaconic acid with substituted benzylamines to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acids. Subsequent steps involve amidation, nitrile formation, and reduction to yield the final 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one derivatives. An alternative, more optimized method involves fewer steps and aims for higher yields.[1]

2. Synthesis of N-benzyl-3-pyrrolidinols:[4]

A key step in this synthesis is the cyclodehydration of 4-amino-1,2-butanediols using thionyl chloride ($SOCl_2$). The starting 4-amino-1,2-butanediols are accessible from aldehydes and ketones. This method produces a mixture of diastereomers which can be separated by column chromatography.[4]

3. Synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidine Derivatives:[6]

These compounds are synthesized from L-proline. The process involves the conversion of N-benzyl-L-

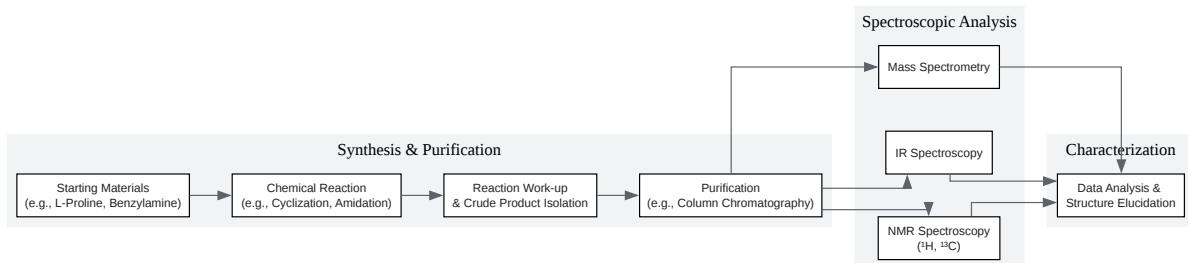
proline to the corresponding acid hydrazide, followed by cyclization with a substituted benzoic acid in the presence of a dehydrating agent like POCl_3 to form the 1,3,4-oxadiazole ring.

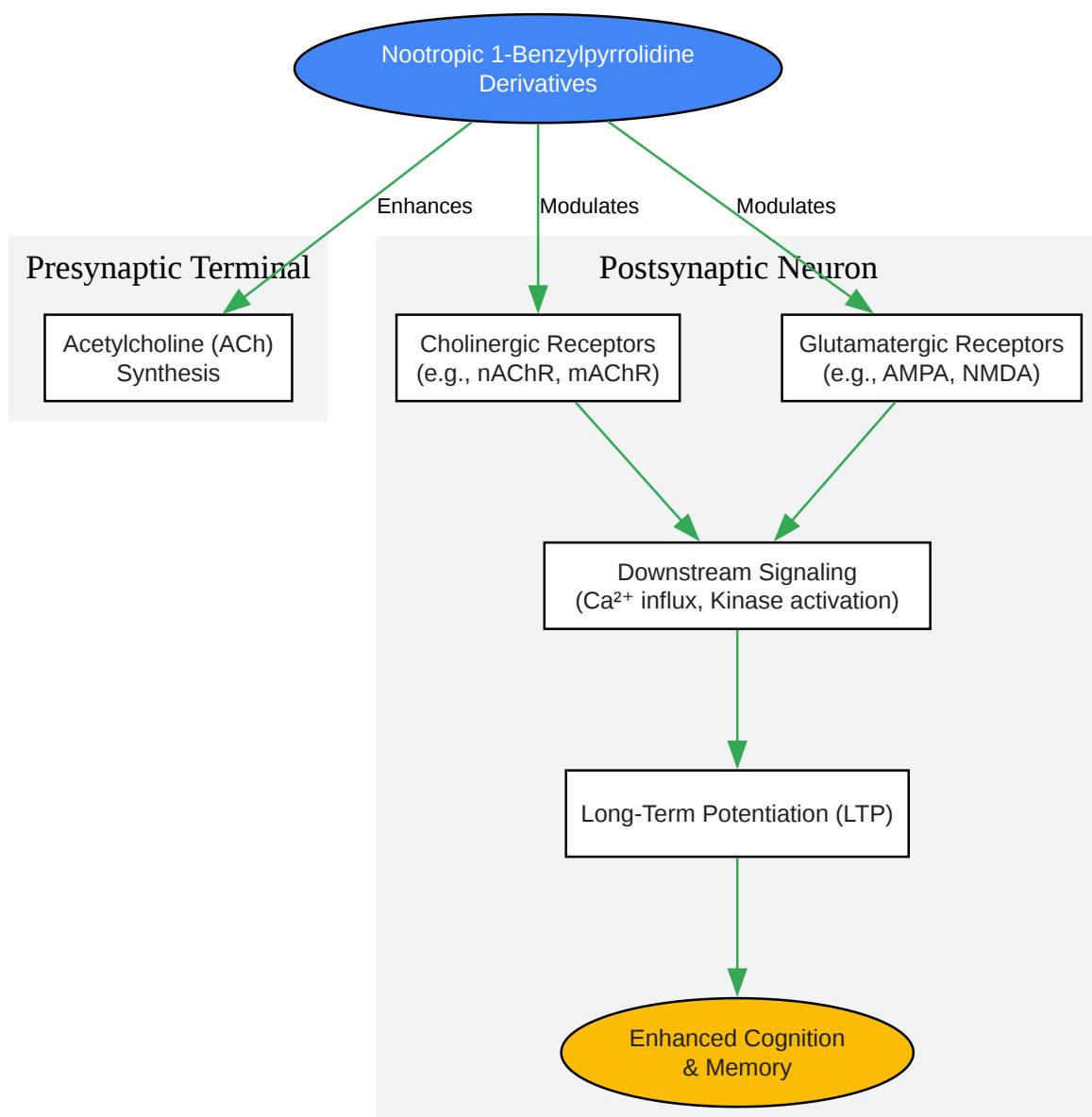
Spectroscopic Analysis Protocols

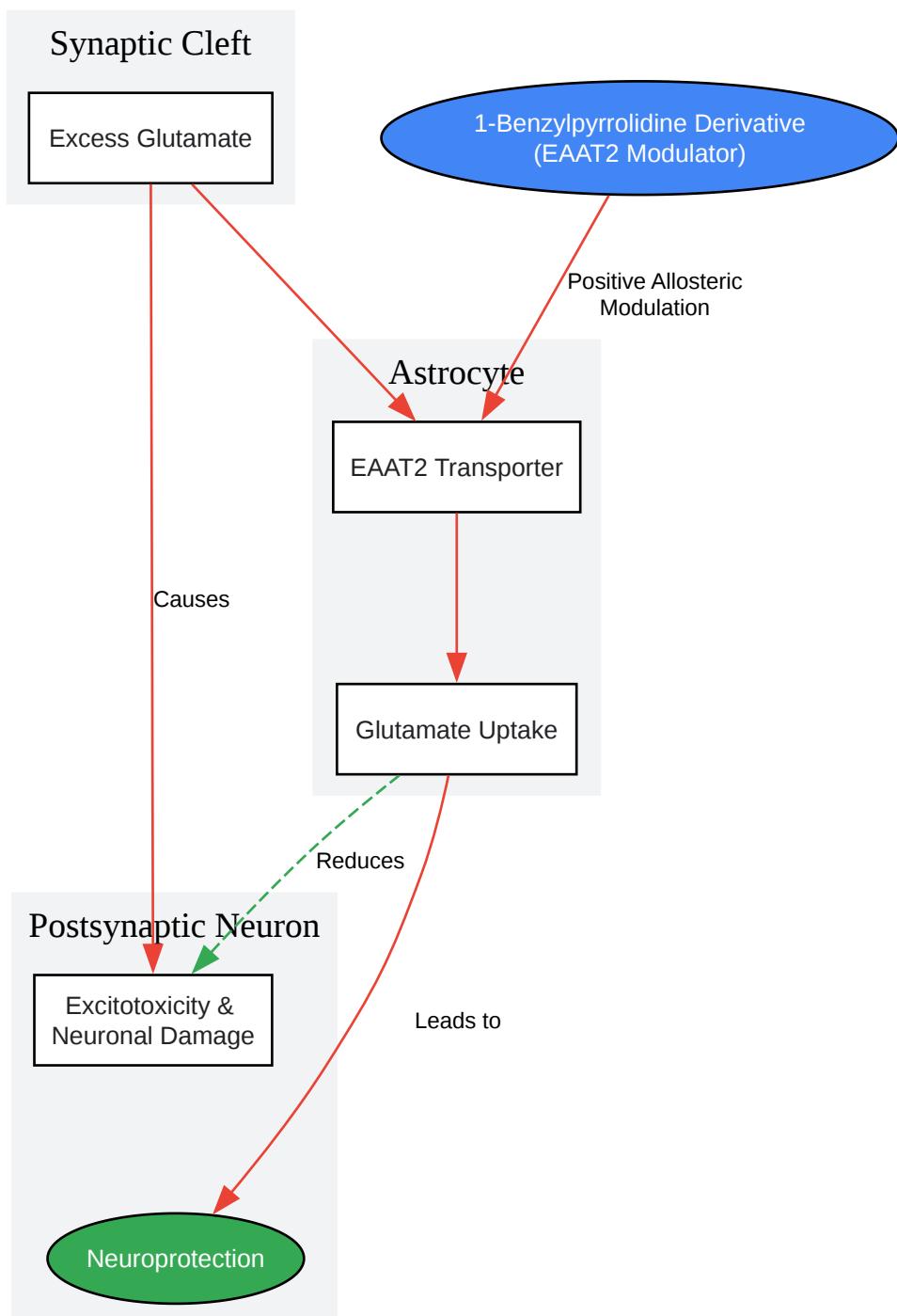
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0.00 ppm).
 - ^1H NMR Acquisition: Spectra are generally recorded on a 400 MHz or higher spectrometer. A standard single-pulse experiment is used with a spectral width of approximately 12-16 ppm.
 - ^{13}C NMR Acquisition: Spectra are recorded using a proton-decoupled pulse program with a spectral width of about 200-220 ppm. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) is used. Liquid samples can be analyzed as a thin film between salt plates.
 - Data Acquisition: Spectra are typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) is commonly used for volatile compounds, providing detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and primarily shows the molecular ion.
 - Analysis: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to support the proposed structure.

Visualizing Workflows and Pathways

To further elucidate the experimental and biological context of these derivatives, the following diagrams are provided.







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